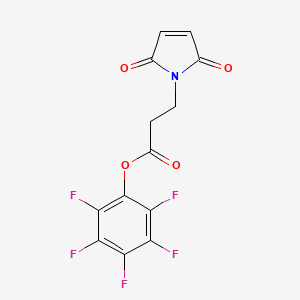

3-马来酰胺丙酸-PFP 酯

描述

3-Maleimidopropionic acid-PFP ester is a white to off-white powder . It has a CAS number of 138194-55-5 and a molecular weight of 335.19 .

Molecular Structure Analysis

The molecular formula of 3-Maleimidopropionic acid-PFP ester is C13H6NO4F5 .Chemical Reactions Analysis

3-Maleimidopropionic acid contains a maleimide group and a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical and Chemical Properties Analysis

3-Maleimidopropionic acid-PFP ester is a solid substance that should be stored at 4°C . It has a melting point of 131-136°C . .科学研究应用

聚合物合成和功能化

3-马来酰胺丙酸-PFP 酯用于周期性共聚物的合成中。它参与五氟苯酚 (PFP) 活性酯与马来酰亚胺的共聚,能够制造出具有明确单体序列的聚合物。这些聚合物可在聚合后进一步进行功能化,以用于各种应用 (Kubatzki, Al-Shok 和 Ten Brummelhuis,2017)。

用于抗菌剂的肽偶联物

在分子生物学和医学领域,3-马来酰胺丙酸-PFP 酯用于开发寡聚 (2'-O-甲基核糖核苷酸) 的肽偶联物,作为潜在的抗菌剂。这涉及使用该酯将马来酰亚胺基团引入寡核苷酸中,然后与含 SH 的肽反应。这种方法有望通过 RNase P 指导 RNA 水解,靶向特定细菌基因 (Danilin、Koroleva、Novopashina 和 Venyaminova,2019)。

聚合物-蛋白质偶联中的生物偶联

该酯在生物偶联领域也很重要,特别是在聚合物-蛋白质偶联中。它用于丙烯酸酯和甲基丙烯酰胺的可逆加成断裂链转移 (RAFT) 聚合中,其中含有蛋白质反应性链转移剂,展示了其在治疗性蛋白质制剂中的用途 (Vanparijs 等,2015)。

pH 敏感聚合物的开发

3-马来酰胺丙酸-PFP 酯有助于开发 pH 敏感聚合物。例如,使用该酯合成的水溶性聚芴衍生物显示出对不同 pH 水平的荧光响应发生了显著变化,突出了其作为 pH 传感器的潜力 (Xu、An、Yu 和 Wang,2008)。

在生物和药学化学中

该化合物在生物和药学化学中得到应用,特别是在使用 3-马来酰胺丙酸合成新型有机锡 (IV) 化合物中。这些化合物显示出显著的生物活性,包括抗肿瘤和抗炎作用,可用于各种医疗治疗 (Khan、Baloch 和 Ashfaq,2004)。

增强抗 HIV 活性

它还用于化学修饰肽 HIV 融合抑制剂,从而延长体内半衰期并对 HIV-1 产生有效的抑制活性。这证明了其在改善 HIV 治疗中的依从性和患者生活质量方面的潜力 (Xie 等,2009)。

安全和危害

The safety data sheet suggests that the substance is stable under recommended storage conditions and is moisture sensitive . It is recommended to avoid dust formation . Personal protective equipment/face protection should be worn, and it is advised to ensure adequate ventilation . Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation .

作用机制

Target of Action

The primary targets of 3-Maleimidopropionic acid-PFP ester are proteins with free thiol groups . The compound is a maleimide derivative, which is known to react with thiol groups in proteins, forming stable thioether bonds .

Mode of Action

3-Maleimidopropionic acid-PFP ester acts as a crosslinking agent . It forms covalent bonds with thiol groups in proteins, leading to the formation of protein-protein crosslinks . This interaction can result in changes to the protein’s structure and function.

Biochemical Pathways

The exact biochemical pathways affected by 3-Maleimidopropionic acid-PFP ester can vary depending on the specific proteins it targets. It is often used in proteomics research, suggesting that it may play a role in modulating protein-protein interactions and potentially affecting pathways related to protein function .

Result of Action

The molecular and cellular effects of 3-Maleimidopropionic acid-PFP ester’s action are largely dependent on the specific proteins it targets. By forming covalent bonds with these proteins, it can alter their structure and function, potentially leading to changes in cellular processes .

Action Environment

The action of 3-Maleimidopropionic acid-PFP ester can be influenced by various environmental factors. For instance, its reactivity with thiol groups can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by storage conditions, with recommendations to store the compound at 4°C .

生化分析

Biochemical Properties

Mal-PFP ester plays a significant role in biochemical reactions. It is used to attach fluorophores or haptens to primary amines in biomolecules . The compound interacts with enzymes, proteins, and other biomolecules through its maleimide group and pentafluorophenyl (PFP) ester group . The maleimide group is known for its ability to react with thiol-containing molecules, while the PFP ester group is known for its ability to react with amine-containing molecules .

Cellular Effects

The effects of Mal-PFP ester on various types of cells and cellular processes are largely determined by the specific PROTACs that it helps to form. As a part of PROTACs, Mal-PFP ester can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the target protein of the PROTAC.

Molecular Mechanism

The molecular mechanism of action of Mal-PFP ester is primarily through its role in the formation of PROTACs. PROTACs contain two different ligands connected by a linker like Mal-PFP ester; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Temporal Effects in Laboratory Settings

It is known that PFP esters, including Mal-PFP ester, are less susceptible to spontaneous hydrolysis during conjugation reactions , suggesting that they may have good stability over time.

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5NO4/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(22)3-4-19-5(20)1-2-6(19)21/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVAMZASRXMNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

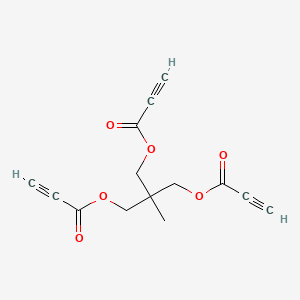

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6358784.png)

![(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B6358800.png)

![7,8-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6358805.png)

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)

![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)